molecular formula C14H18O4 B310566 Methyl 2-(hexanoyloxy)benzoate

Methyl 2-(hexanoyloxy)benzoate

Cat. No.: B310566
M. Wt: 250.29 g/mol
InChI Key: XRZNAJHWASNQJP-UHFFFAOYSA-N
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Description

Methyl 2-(hexanoyloxy)benzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the 2-position is substituted with a hexanoyloxy (C₅H₁₁COO⁻) group. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol. This compound is structurally characterized by:

  • A benzoate backbone.
  • A hexanoyloxy chain esterified at the 2-position.
  • A methyl ester group at the carboxylate position.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-hexanoyloxybenzoate

InChI

InChI=1S/C14H18O4/c1-3-4-5-10-13(15)18-12-9-7-6-8-11(12)14(16)17-2/h6-9H,3-5,10H2,1-2H3

InChI Key

XRZNAJHWASNQJP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in methyl 2-(hexanoyloxy)benzoate undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.

Conditions Reagents Products Mechanism References
Acidic (H₂SO₄, H₂O)Dilute HCl/H₂SO₄2-(Hexanoyloxy)benzoic acid + MethanolAcid-catalyzed ester cleavage
Basic (NaOH, H₂O)Aqueous NaOHSodium 2-(hexanoyloxy)benzoate + Sodium hexanoate + MethanolSaponification
  • Key Findings :

    • The methyl ester hydrolyzes faster than the hexanoyloxy group due to steric hindrance from the longer alkyl chain .

    • Base hydrolysis (saponification) proceeds quantitatively, while acidic hydrolysis requires prolonged heating .

Nucleophilic Substitution

The hexanoyloxy group can participate in nucleophilic substitutions under specific conditions.

Reagents Conditions Products Byproducts References
Thiols (e.g., PhSH)DMSO, 60°C, 72 hr2-Substituted benzoatesDisubstituted isomers
Alkali metals (Na)Dry etherSodium salts + Hydrogen gas (H₂)
  • Key Findings :

    • Reactions with aromatic thiols in polar aprotic solvents (DMSO) yield para-substituted products due to electronic effects of the sulfonamide group .

    • Alkali metals (e.g., Na) reduce esters, releasing H₂ gas and forming carboxylate salts .

Electrophilic Aromatic Substitution

The electron-withdrawing ester groups direct incoming electrophiles to meta positions.

Electrophile Conditions Product Regioselectivity References
HNO₃ (Nitration)H₂SO₄, 50°CMethyl 3-nitro-2-(hexanoyloxy)benzoateMeta-directing
SO₃ (Sulfonation)H₂SO₄, refluxSulfonated derivativesMeta > Para
  • Key Findings :

    • Nitration occurs preferentially at the meta position relative to the ester groups, confirmed by NMR analysis .

    • Steric effects from the hexanoyloxy chain slightly reduce reaction rates compared to simpler benzoates .

Oxidation and Thermal Stability

The hexanoyloxy chain and ester groups exhibit distinct stability under oxidative or thermal stress.

Conditions Reagents Products Notes References
KMnO₄, H₂O, ΔAcidic medium2-Hydroxybenzoic acid + CO₂Chain cleavage
Heating (200°C)Decomposes to CO₂ and alkenesThermal degradation
  • Key Findings :

    • Strong oxidants like KMnO₄ cleave the alkyl chain, yielding salicylic acid derivatives .

    • Thermal decomposition above 200°C releases CO₂ and forms unsaturated hydrocarbons .

Reactivity with Bases and Acids

The compound reacts vigorously with strong acids/bases, altering its stability.

Reagent Reaction Outcome Hazards References
H₂SO₄ (concentrated)Ester protonation → Slow hydrolysisPartial decompositionExothermic reaction
NaOH (aqueous)Complete saponificationCarboxylate salts + MethanolFlammable H₂ release

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-(hexanoyloxy)benzoate with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 2-hexanoyloxy C₁₄H₁₈O₄ 250.29 High lipophilicity; likely solid at room temperature. Potential intermediate in drug synthesis; ester hydrolysis studies .
Ethyl 2-methoxybenzoate 2-methoxy, ethyl ester C₁₀H₁₂O₃ 180.20 Polar due to methoxy; liquid at RT. Soluble in ethanol. Used in fragrances and flavorings; IR/NMR characterized .
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy, 2-hydroxy C₁₅H₁₄O₄ 258.27 Hydrogen bonding via -OH; crystalline solid. Dihedral angle: 67.18° (benzene rings) . Liquid crystals, polymer synthesis .
Methyl 2-[(2-methylphenoxy)methyl]benzoate 2-(2-methylphenoxymethyl) C₁₆H₁₆O₃ 256.29 Monoclinic crystal system (space group C2/c). Melting point: 412–414 K . Antimicrobial, antifungal agents .
Methyl 2-ethynylbenzoate 2-ethynyl C₁₀H₈O₂ 160.17 Reactive ethynyl group; liquid. Click chemistry intermediates; coupling reactions .

Key Differences and Trends

Lipophilicity and Solubility: The hexanoyloxy group in this compound enhances lipophilicity compared to polar substituents (e.g., methoxy in Ethyl 2-methoxybenzoate) . This property may improve membrane permeability in drug delivery. Methyl 2-ethynylbenzoate exhibits unique reactivity due to the ethynyl group, enabling applications in synthetic chemistry (e.g., Sonogashira coupling) .

Crystallinity and Hydrogen Bonding: Methyl 4-benzyloxy-2-hydroxybenzoate forms stable crystals with intramolecular hydrogen bonds (O2–H2···O3) and intermolecular interactions (C–H···π), critical for material science applications . In contrast, the hexanoyloxy chain may reduce crystallinity due to steric hindrance, favoring amorphous solid states.

Biological Activity: Methyl 2-[(2-methylphenoxy)methyl]benzoate demonstrates antifungal and antimicrobial activity, attributed to the phenoxymethyl substituent . The hexanoyloxy analog could exhibit similar bioactivity with enhanced pharmacokinetics due to its lipophilic chain.

Synthetic Utility: Ethyl 2-methoxybenzoate is synthesized via esterification of 2-methoxybenzoic acid, while this compound likely requires acylation of methyl salicylate with hexanoyl chloride . Purification methods (e.g., flash column chromatography with chloroform) used for related benzoates are applicable.

Q & A

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability testing?

  • Methodological Answer :
  • LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Identify hydrolytic products (e.g., salicylic acid, hexanoic acid) via molecular ion peaks and fragmentation patterns.
  • Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates at storage temperatures. Validate with real-time stability data .

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